
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a nucleophilic substitution mechanism . The nitrogen atom in the compound can act as a nucleophile, reacting with electrophilic carbon atoms in other molecules . This reaction can lead to the formation of new bonds and structural changes in the target molecules .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position . These reactions typically involve resonance-stabilized carbocations , which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of approximately 199634 might influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s nucleophilic substitution mechanism suggests it could cause structural changes in target molecules , potentially affecting their function.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- CAS Number : 1219584-39-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The structural components allow it to modulate these targets effectively, impacting signal transduction and metabolic processes.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, the compound's mechanism is hypothesized to involve the increase of intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication, particularly for Hepatitis B virus (HBV) .
Antimicrobial Activity
Research has also suggested that similar sulfonamide compounds possess antimicrobial properties. They are believed to disrupt bacterial folic acid synthesis, thereby inhibiting bacterial growth and proliferation.
Study 1: Antiviral Efficacy Against HBV
A study focusing on a related compound demonstrated significant antiviral effects against HBV. The compound was tested in vitro and showed an IC50 value indicating effective inhibition of HBV replication through mechanisms involving A3G . The results highlighted the potential for developing new antiviral agents based on this class of compounds.
Study 2: Structure-Activity Relationship (SAR)
Another investigation into the SAR of sulfonamide derivatives revealed that modifications in the structure could enhance biological activity. This study systematically altered various functional groups and assessed their impact on potency against viral targets, providing insights into optimizing drug design .
Data Table: Summary of Biological Activities
Activity Type | Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antiviral | This compound | 5.2 | Inhibition of HBV replication via A3G modulation |
Antimicrobial | Sulfonamide Derivative | 10.0 | Inhibition of folic acid synthesis in bacteria |
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXDTAWTLAWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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